Benzyl (5-bromopentyl)carbamate

Descripción general

Descripción

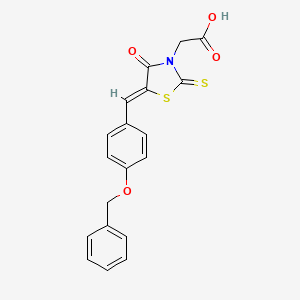

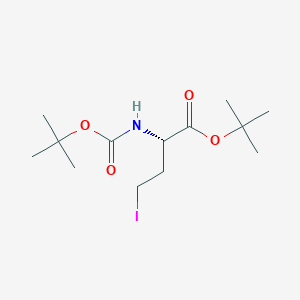

Benzyl (5-bromopentyl)carbamate is a chemical compound synthesized by the reaction of benzyl chloride, 1-bromopentane, and potassium carbonate. It is also known as BrBPC. The CAS number for this compound is 161533-09-1 .

Synthesis Analysis

The synthesis of Benzyl (5-bromopentyl)carbamate involves the reaction of benzyl chloride, 1-bromopentane, and potassium carbonate. Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . A convenient and efficient method for Transcarbamation and conversion of benzyl carbamates to amide using potassium carbonate in alcohols under heating condition is described .Molecular Structure Analysis

The molecular formula of Benzyl (5-bromopentyl)carbamate is C13H18BrNO2 . The molecular weight of the compound is 300.19 g/mol .Chemical Reactions Analysis

Carbamates, including Benzyl (5-bromopentyl)carbamate, play an important role in modern drug discovery and medicinal chemistry . They serve an especially important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry .Physical And Chemical Properties Analysis

Benzyl (5-bromopentyl)carbamate is a solid compound . The specific density, boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación

Inhibition of Cholinesterases

- A series of benzyl carbamate derivatives have been synthesized and tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurodegenerative diseases like Alzheimer's. Some compounds showed significant inhibitory activity, with specific derivatives being more active than rivastigmine, a clinically used drug (Magar et al., 2021). This highlights the potential application of these compounds in therapeutic interventions for diseases involving cholinesterase enzymes.

Antimicrobial Activities

- The synthesis of benzofuran aryl ureas and carbamates has been reported, with a focus on their antimicrobial properties. These compounds were characterized and tested against various microbial strains, showing promising antimicrobial activities. This study underlines the potential use of benzyl carbamate derivatives in developing new antimicrobial agents (Kumari et al., 2019).

Catalysis and Synthesis

- Research on Au(I)-catalyzed intramolecular hydrofunctionalization of allenes demonstrates the utility of benzyl carbamates in synthesizing complex organic compounds. These reactions have broad implications for the efficient and selective synthesis of heterocycles and natural product analogues, showcasing the versatility of carbamates in organic synthesis (Zhang et al., 2006).

Mechanistic Studies and Molecular Docking

- Studies involving benzyl carbamate derivatives often include mechanistic insights and molecular docking analyses. These studies provide detailed information on how these compounds interact with biological targets at the molecular level, offering valuable data for the design of more effective and selective therapeutic agents.

Material Science

- In material science, the growth and characterization of organic single crystals of benzyl carbamate have been explored. The crystalline perfection and physical properties of these crystals have implications for their use in electronic and optical applications, demonstrating the diverse utility of carbamate compounds beyond biochemistry (Solanki et al., 2015).

Mecanismo De Acción

Target of Action

Benzyl (5-bromopentyl)carbamate is a type of carbamate compound . Carbamates are known to inhibit the enzyme acetylcholinesterase (AChE), which is responsible for the degradation of the neurotransmitter acetylcholine . .

Mode of Action

Carbamates, in general, inhibit ache by forming a reversible bond with the enzyme, which prevents it from breaking down acetylcholine . This leads to an accumulation of acetylcholine at synaptic junctions, resulting in overstimulation and potential disruption of nerve signal transmission .

Biochemical Pathways

This can disrupt various physiological processes, including muscle contraction and heart rate regulation .

Pharmacokinetics

Carbamates are generally known to be rapidly absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in urine .

Result of Action

The inhibition of ache by carbamates can lead to a range of effects, including muscle weakness, blurred vision, and potentially severe respiratory and cardiovascular complications due to the overstimulation of acetylcholine receptors .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the stability and efficacy of carbamates .

Direcciones Futuras

Propiedades

IUPAC Name |

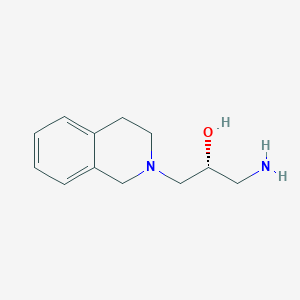

benzyl N-(5-bromopentyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c14-9-5-2-6-10-15-13(16)17-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVGOGJCUXKVPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (5-bromopentyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

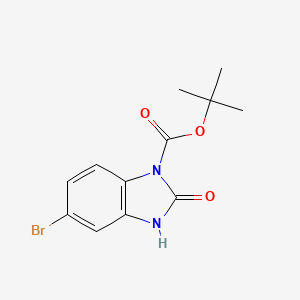

![Tert-butyl 6-bromo-2-oxo-2,3-dihydrobenzo[d]imidazole-1-carboxylate](/img/structure/B3107592.png)

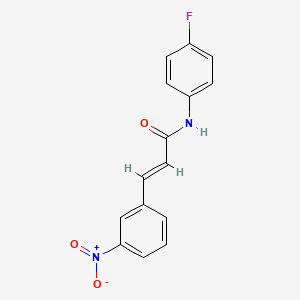

![9-[4-(4-Bromophenyl)-6-phenyl-1,3,5-triazin-2-yl]-9H-Carbazole](/img/structure/B3107625.png)